molecular formula C13H22ClN3O2 B2940031 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide CAS No. 2411319-23-6

1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide

Cat. No.: B2940031
CAS No.: 2411319-23-6
M. Wt: 287.79
InChI Key: VZVHMRRWNJVRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloropropanoyl group and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Acylation Reaction: The piperazine intermediate undergoes acylation with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. This step introduces the 2-chloropropanoyl group onto the piperazine ring.

    Cyclopentane Carboxamide Formation: The acylated piperazine is then reacted with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclopentane-1-carboxamide
  • 1-[4-(2-Fluoropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, fluoro) on the piperazine ring or the cyclopentane moiety.
  • Unique Properties: 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is unique due to its specific chloropropanoyl group, which may confer distinct pharmacological or chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(2-chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3O2/c1-10(14)11(18)16-6-8-17(9-7-16)13(12(15)19)4-2-3-5-13/h10H,2-9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVHMRRWNJVRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2(CCCC2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.